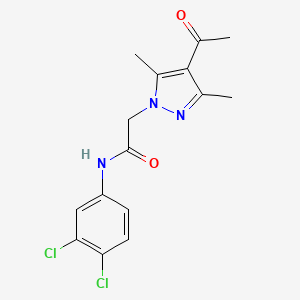
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide, hereafter referred to as PYAC, is a synthetic compound with a wide range of applications in scientific research. PYAC is a member of the pyrazole family of compounds, which are characterized by their five-membered ring structure. PYAC has been extensively studied due to its potential therapeutic applications, which are discussed in detail in
科学研究应用
PYAC has been widely used in scientific research due to its ability to interact with a variety of biological targets. It has been used in the study of drug metabolism, as well as in the study of protein-protein interactions and enzyme-substrate interactions. It has also been used in the study of receptor-ligand interactions, and has been used to study the effects of various drugs on the central nervous system.
作用机制
PYAC acts as an antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It binds to the GABA-A receptor and blocks the action of GABA, resulting in an increase in neuronal excitability. This increase in neuronal excitability is thought to be responsible for the therapeutic effects of PYAC.
Biochemical and Physiological Effects
PYAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognition, memory, and behavior. PYAC has also been shown to increase the levels of the neurotransmitter serotonin, which can lead to an increase in mood and an improvement in cognitive function.
实验室实验的优点和局限性
PYAC has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and widely available. One of the main limitations of PYAC is that it is not water-soluble, meaning that it cannot be easily dissolved in aqueous solutions. This can make it difficult to use in certain types of experiments.
未来方向
The potential therapeutic applications of PYAC are still being explored. One area of research is the use of PYAC in the treatment of anxiety disorders. Studies have shown that PYAC can reduce the symptoms of anxiety in animal models, and further research is needed to determine if these effects can be replicated in humans. Another area of research is the use of PYAC in the treatment of depression. Studies in animal models have shown that PYAC can reduce the symptoms of depression, and further research is needed to determine if these effects can be replicated in humans. Additionally, further research is needed to explore the potential of PYAC as a novel therapeutic agent for a variety of neurological disorders.
合成方法
PYAC can be synthesized through a variety of methods. The most common method involves the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous sodium acetate. This method yields PYAC as the major product in high yields. Other methods of synthesis include the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous sodium carbonate, and the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous potassium carbonate.
属性
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-15(10(3)21)9(2)20(19-8)7-14(22)18-11-4-5-12(16)13(17)6-11/h4-6H,7H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLHLHBUGZYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6478048.png)
![methyl 4-(2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate](/img/structure/B6478061.png)
![N-(3,4-dichlorophenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6478065.png)
![3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478066.png)
![3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478083.png)
![6-[(4-propoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6478091.png)
![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)
![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)
![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)